molecular formula C9H10BrN B2859471 7-bromo-4-methyl-2,3-dihydro-1H-indole CAS No. 1388026-20-7

7-bromo-4-methyl-2,3-dihydro-1H-indole

Cat. No. B2859471
CAS RN: 1388026-20-7
M. Wt: 212.09
InChI Key: LBACLEBTPVOXRQ-UHFFFAOYSA-N
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Description

7-bromo-4-methyl-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are a significant heterocyclic system in natural products and drugs . The compound has a molecular weight of 210.07 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Functionalization

Indole derivatives are pivotal in the synthesis of biologically active compounds. Palladium-catalyzed reactions, for instance, are extensively utilized for the synthesis and functionalization of indoles due to their compatibility with a range of functionalities, enabling the creation of complex molecules with significant pharmaceutical potential (Cacchi & Fabrizi, 2005).

Photophysical Properties

The photophysical properties of indole derivatives have been studied, with several new compounds synthesized from β-brominated dehydroamino acids showing potential as fluorescent probes. These compounds exhibit high fluorescence quantum yields and solvent-sensitive fluorescence emissions, making them suitable for various applications in fluorescence microscopy and sensor technology (Pereira et al., 2010).

Antivirulence Properties

Indole and its derivatives have been investigated for their potential in diminishing the virulence of Pseudomonas aeruginosa, a pathogen responsible for various infections. These compounds can alter gene expression in a way that reduces the production of virulence factors, enhancing antibiotic resistance and suggesting a novel antivirulence strategy against this recalcitrant pathogen (Lee et al., 2008).

Anticancer Activity

Indole derivatives have shown significant antiproliferative potency towards cancer cell lines, including human breast cancer (MCF-7), without exhibiting cytotoxic effects on normal cell lines. This suggests a potential for these compounds in developing selective anticancer therapies (Fawzy et al., 2018).

Insecticidal Properties

Nodulisporic acid A, an indole terpene, has been identified as a potent insecticide effective at sub-part-per-million levels against larvae of various insects. This compound, derived from a Nodulisporium sp., represents a new class of indole derivatives with potential applications in pest control (Ondeyka et al., 1997).

Future Directions

Indole derivatives, including 7-bromo-4-methyl-2,3-dihydro-1H-indole, have a broad range of chemical and biological properties, making them an important area of research . Future research could focus on exploring the synthesis methods, chemical reactions, and biological activities of this compound.

properties

IUPAC Name

7-bromo-4-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBACLEBTPVOXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC2=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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